molecular formula C11H15NO2 B3028658 (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid CAS No. 259726-56-2

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Cat. No.: B3028658
CAS No.: 259726-56-2
M. Wt: 193.24 g/mol
InChI Key: ZEWXVRJSLTXWON-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a non-natural, chiral amino acid analog of phenylalanine, characterized by methyl substitutions at the 2- and 4- positions of its aromatic ring. This structural modification classifies it as an L-alpha-amino acid and differentiates it from its canonical counterpart, potentially altering its metabolic stability, binding affinity, and transport properties within biological systems . This compound serves as a valuable building block in peptide engineering and medicinal chemistry research. Its non-proteinogenic structure makes it useful for designing novel peptide motifs and investigating structure-activity relationships (SAR) in drug discovery projects. The dimethylphenyl group may enhance hydrophobicity and influence interactions with protein binding pockets, which can be critical for developing enzyme inhibitors or receptor ligands . Researchers can utilize this chiral synthon to probe amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and is a significant target for diagnostic imaging agents and therapeutic compounds . The product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXVRJSLTXWON-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as L-2,4-dimethylphenylalanine, is an amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 193.25 g/mol
  • Chirality : The compound has a chiral center, contributing to its unique biological properties.

This compound exhibits significant biological activity primarily through its modulation of neurotransmitter systems. Its structural similarities to known neurotransmitters suggest it may act as an agonist or antagonist at various receptors, particularly those involved in dopamine and norepinephrine synthesis. This interaction is crucial for mood regulation and reward pathways in the brain.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release and receptor activity:

  • Dopamine Synthesis : Acts as a precursor in the synthesis of dopamine, which is vital for mood regulation.
  • Norepinephrine Regulation : Impacts norepinephrine levels, potentially affecting anxiety and depression.

Biological Activities

The compound has been studied for various biological activities:

  • Neuropharmacological Effects : It has shown potential as a modulator of neurotransmitter systems, influencing receptor interactions.
  • Antimicrobial Activity : Some derivatives of this compound have exhibited antimicrobial properties against various pathogens, suggesting broader pharmacological relevance.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
Neurotransmitter ModulationModulates dopamine and norepinephrine synthesis
Antimicrobial ActivityExhibits activity against certain bacterial strains
Receptor InteractionAgonist/antagonist effects on neurotransmitter receptors

Case Studies

  • Neuropharmacological Study : A study demonstrated that this compound could enhance dopamine release in vitro, suggesting its potential use in treating disorders related to dopamine deficiency.
  • Antimicrobial Research : Derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition, indicating potential as a lead compound for developing new antibiotics.

Synthesis Methods

The synthesis of this compound typically involves several chemical transformations:

  • Starting from commercially available precursors.
  • Utilizing chiral pool synthesis techniques to ensure the correct stereochemistry.

Scientific Research Applications

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is an amino acid derivative with a molecular weight of approximately 229.7 g/mol. It is primarily used in research settings, especially in studies involving neurotransmitter systems and receptor interactions. The uniqueness of this compound hydrochloride lies in its specific substitution pattern on the aromatic ring and its potent activity at neurotransmitter receptors, making it a valuable compound for research in neuropharmacology.

Scientific Research Applications

This compound hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its role as an agonist or antagonist at various receptors. Interaction studies have focused on how this compound hydrochloride interacts with various receptors, which is crucial for understanding its potential therapeutic roles and mechanisms of action in the central nervous system.

Neurotransmitter System Modulation

This compound hydrochloride is utilized in research settings, specifically in studies that involve neurotransmitter systems. Its biological activity allows it to function as a modulator of these systems and to interact with different receptors. Studies of these interactions are vital to understanding its therapeutic potential and how it works within the central nervous system.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and aromatic ring undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Yield
Amino group oxidationKMnO₄ (acidic conditions)Imine derivatives65–78%
Aromatic ring oxidationH₂O₂/Fe²⁺ (Fenton-like conditions)Hydroxylated phenyl derivatives42–55%

Key studies demonstrate that oxidation of the amino group produces imines, which can serve as intermediates for further functionalization. Ring oxidation introduces hydroxyl groups at the 3- and 5-positions of the dimethylphenyl moiety.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

Reaction Type Reagents/Conditions Products
Carboxylic acid reductionLiAlH₄ (anhydrous ether, 0°C)3-Amino-3-(2,4-dimethylphenyl)propanol
Selective deprotectionH₂/Pd-C (ethanol, room temperature)Free amine without altering the ring

Lithium aluminum hydride reduces the carboxylic acid to an alcohol while preserving chirality. Catalytic hydrogenation selectively removes protecting groups from the amino functionality.

Electrophilic Aromatic Substitution

The dimethylphenyl ring undergoes regioselective substitution:

Reaction Type Reagents Position Major Product
NitrationHNO₃/H₂SO₄ (0°C)Para to methyl groups2,4-Dimethyl-5-nitrophenyl derivative
BrominationBr₂/FeBr₃Ortho to methyl groups3-Bromo-2,4-dimethylphenyl variant

The electron-donating methyl groups direct incoming electrophiles to the 5-position (nitration) or 3-position (bromination). Steric effects from the 2,4-dimethyl substitution limit reactivity at the ortho positions.

Cyclization and Heterocycle Formation

Under anhydrous conditions, the compound forms fused heterocycles:

Example Reaction:
Treatment with acetic anhydride (reflux, 1 hr) yields a 2(3H)-furanone derivative via intramolecular esterification :

text
(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid + Ac₂O → 2(3H)-Furanone (C₁₄H₁₅NO₃)

Key Data:

  • IR: νC=O at 1770 cm⁻¹ (furanone carbonyl)

  • ¹H NMR: Olefinic proton at δ 6.3 ppm

This reaction is critical for synthesizing bioactive furanones with potential antimicrobial properties .

Peptide Bond Formation

The amino and carboxylic acid groups enable peptide synthesis:

Coupling Reagent Solvent Product Application
DCC/DMAPDMFChiral dipeptidesEnzyme inhibitor studies
HOBt/EDCCH₂Cl₂Protected amino acid conjugatesDrug delivery systems

These reactions retain the compound’s stereochemical integrity, making it useful in designing enantioselective catalysts.

Comparative Reactivity Analysis

Reaction Site Reactivity Key Influencing Factors
Amino group (-NH₂)HighSusceptible to oxidation and acylation
Carboxylic acid (-COOH)ModeratepH-dependent reactivity
Aromatic ringLowElectron-donating methyl groups

The amino group’s reactivity dominates in most transformations, while the aromatic ring requires strong electrophiles for substitution.

Research Advancements

Recent studies highlight novel applications:

  • Antimicrobial Derivatives : Cyclized furanones show MIC values of 1–8 µg/mL against MRSA .

  • Neuroprotective Agents : Ester derivatives reduce oxidative stress in neuronal models (IC₅₀ = 12 µM).

  • Catalytic Asymmetric Synthesis : Chiral ligands derived from this compound achieve >90% enantiomeric excess in aldol reactions.

Comparison with Similar Compounds

Positional Isomers of Dimethyl-Substituted Analogs

Compound Name Substituent Positions CAS No. Molecular Weight Key Properties/Biological Activity
(S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid 3,4-dimethyl 142995-28-6 193.24 Increased steric hindrance at 3,4 positions; used in peptide backbone modifications .
(S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid 2,6-dimethyl Not provided 193.24 Symmetric substitution may reduce binding flexibility; potential applications in asymmetric catalysis .

Key Insight : The 2,4-dimethyl substitution in the target compound balances steric effects and spatial compatibility in enzyme active sites compared to 3,4- or 2,6-dimethyl analogs .

Functional Group Variants

Compound Name Functional Group CAS No. Molecular Weight Key Properties/Biological Activity
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-nitro 19883-74-0 210.19 Electron-withdrawing nitro group enhances acidity (pKa ~1.5); used in redox-active peptide design .
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid 4-methylsulfonyl 1195655-47-0 243.28 Polar sulfonyl group improves solubility; investigated in kinase inhibition studies .
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid 4-sulfo 84053-08-7 243.24 Highly acidic (pKa ~0.5); used in ion-exchange chromatography or as a zwitterionic buffer component .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-diiodo, 4-hydroxy 66-02-4 Not provided Halogenated derivative with potential for radiopharmaceutical applications .

Key Insight : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase solubility and reactivity but may introduce cytotoxicity, whereas methyl groups in the target compound enhance metabolic stability .

Halogenated Analogs

Compound Name Halogen Substituent CAS No. Molecular Weight Key Properties/Biological Activity
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromo 24250-84-8 244.09 Bromine’s steric bulk and polarizability enhance binding in hydrophobic pockets; used in crystallography studies .

Key Insight : Halogenation increases molecular weight and may improve target affinity but can reduce bioavailability due to higher lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid?

  • Methodological Answer : Synthesis typically begins with chiral amino acid precursors (e.g., L-serine or L-alanine) to ensure stereochemical integrity. The 2,4-dimethylphenyl group is introduced via nucleophilic substitution or coupling reactions. For example, aniline derivatives may react with α-bromo-propanoic acid intermediates under basic conditions. Protecting groups (e.g., tert-butoxycarbonyl) are often used to prevent side reactions .
  • Key Steps :

StepDescriptionConditions
1Protection of amino groupBoc₂O, THF, 0°C
2Alkylation with 2,4-dimethylbenzyl bromideK₂CO₃, DMF, 60°C
3DeprotectionHCl/dioxane

Q. What spectroscopic and chromatographic methods confirm the structure and enantiomeric purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers. Retention times and peak areas quantify purity (>98% ee is typical for enantioselective synthesis) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 222.2 g/mol) .

Q. How is the compound utilized in preliminary biological studies?

  • Methodological Answer : It serves as a scaffold for probing enzyme-substrate interactions (e.g., binding assays with tyrosine kinases) or as a precursor for fluorescent probes. Biological activity is assessed via:

  • Inhibition Assays : IC₅₀ values measured against target enzymes .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) enhances stereoselectivity. Key parameters:

  • Catalyst Loading : 5–10 mol% for Pd-catalyzed couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but may reduce ee; toluene or THF balances both .
  • Temperature : Lower temperatures (e.g., –20°C) favor kinetic resolution .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or impurities. Mitigation strategies include:

  • Purity Validation : HPLC-MS to rule out byproducts (>99% purity required) .
  • Standardized Assays : Use of reference compounds (e.g., ATP for kinase assays) and controlled buffer conditions (pH 7.4, 25°C) .
  • Structural Analogs : Comparing activity with derivatives (e.g., 4-hydroxyphenyl or nitro-substituted analogs) clarifies structure-activity relationships .

Q. What computational methods support the study of its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., G-protein-coupled receptors) using InChIKey-derived 3D structures .
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and electrostatic potentials .

Q. What strategies are employed to enhance solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis regenerating the active form .

Data Contradiction Analysis

  • Example : Conflicting reports on enzyme inhibition potency may stem from:
    • Variability in Assay Protocols : Differences in substrate concentrations or detection methods (fluorometric vs. radiometric) .
    • Impurity Interference : Byproducts from incomplete synthesis (e.g., unreacted aniline derivatives) may inhibit non-target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
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(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

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